molecular formula C19H15F4NO B11586552 1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

Cat. No.: B11586552
M. Wt: 349.3 g/mol
InChI Key: HVVXFZITYUVZMF-UHFFFAOYSA-N
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Description

1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Introduction of the Fluorobenzyl Group: This step involves the alkylation of the indole nitrogen with 4-fluorobenzyl chloride under basic conditions.

    Addition of the Trifluoromethyl Group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and advanced catalytic systems.

Chemical Reactions Analysis

1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target receptor and the cellular context .

Comparison with Similar Compounds

1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone can be compared with other indole derivatives, such as:

    1-(4-fluorobenzyl)-1H-indole-3-carboxamide: Similar structure but lacks the trifluoromethyl group.

    1-(4-fluorobenzyl)-1H-indole-3-acetic acid: Contains an acetic acid group instead of the trifluoromethyl group.

    1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid: Features a carboxylic acid group at the 3 position.

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from these similar compounds.

Properties

Molecular Formula

C19H15F4NO

Molecular Weight

349.3 g/mol

IUPAC Name

1-[7-ethyl-1-[(4-fluorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C19H15F4NO/c1-2-13-4-3-5-15-16(18(25)19(21,22)23)11-24(17(13)15)10-12-6-8-14(20)9-7-12/h3-9,11H,2,10H2,1H3

InChI Key

HVVXFZITYUVZMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)C(F)(F)F

Origin of Product

United States

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